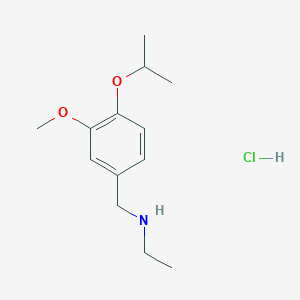
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of benzamides and has been found to exhibit promising properties in treating various diseases.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to exhibit potential therapeutic applications in various fields of scientific research. One of the significant areas of research is cancer therapy. Studies have shown that N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide can inhibit the growth of cancer cells in vitro and in vivo. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to be particularly effective in treating breast cancer and ovarian cancer.
Another area of research where N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has shown promise is in the treatment of neurodegenerative diseases. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to protect neurons from oxidative stress and prevent neuroinflammation. This property of N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide makes it a potential candidate for treating diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide is not fully understood. However, studies have shown that N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide results in the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide can induce apoptosis in cancer cells by activating caspases. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer properties, N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to protect neurons from oxidative stress and prevent neuroinflammation. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide in lab experiments is its high potency. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to exhibit potent anticancer and neuroprotective properties at low concentrations. Another advantage of using N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide is its low toxicity. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to be well-tolerated in animal studies, making it a potential candidate for clinical trials.
One of the limitations of using N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide in lab experiments is its poor solubility in water. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide is a hydrophobic compound, and its solubility in water is limited. This property of N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide can make it challenging to formulate for in vivo studies.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide. One of the significant areas of research is the development of N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide derivatives with improved solubility and potency. Another area of research is the identification of specific HDAC isoforms that are targeted by N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide. This knowledge can lead to the development of more selective HDAC inhibitors.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide, also known as N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to exhibit promising properties in treating various diseases, including cancer and neurodegenerative diseases. The mechanism of action of N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide involves the inhibition of histone deacetylases, leading to the activation of genes involved in cell cycle arrest, apoptosis, and differentiation. N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to exhibit various biochemical and physiological effects, including anticancer and neuroprotective properties. While N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide should focus on developing derivatives with improved solubility and potency and identifying specific HDAC isoforms targeted by N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-16(21)19-15-10-8-14(9-11-15)18(22)20-17-12(2)6-5-7-13(17)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLQZEKXTGPPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[3-(2-allylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4392149.png)
![5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4392154.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)



![5,8-dimethoxy-4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4392191.png)
![2-{4-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4392209.png)



![11-cyclopentyl-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4392250.png)